molecular formula C9H5F2NO2S B2554232 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid CAS No. 1780314-31-9

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid

Cat. No.: B2554232
CAS No.: 1780314-31-9
M. Wt: 229.2
InChI Key: IFBJKRVQKFGLJM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the benzothiazole ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzothiazole ring. One common method is the difluoromethylation of benzothiazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by metals such as silver or copper under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The benzothiazole ring can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1,3-benzothiazole-7-carboxylic acid
  • 2-(Difluoromethyl)-1,3-benzoxazole-7-carboxylic acid
  • 2-(Difluoromethyl)-1,3-benzimidazole-7-carboxylic acid

Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid exhibits unique properties due to the presence of the difluoromethyl group and the benzothiazole ring. These structural features can enhance its chemical stability, biological activity, and potential for various applications .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S/c10-7(11)8-12-5-3-1-2-4(9(13)14)6(5)15-8/h1-3,7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBJKRVQKFGLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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